

Phenylephrine Pidolate: A Technical Guide on Potential Therapeutic Applications

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Compound of Interest		
Compound Name:	Phenylephrine pidolate	
Cat. No.:	B15189001	Get Quote

Disclaimer: The vast majority of available scientific and clinical data pertains to phenylephrine, most commonly as the hydrochloride salt. Specific research on "**phenylephrine pidolate**" is not widely available in published literature. This guide focuses on the active pharmaceutical ingredient, phenylephrine, with an introductory overview of pidolic acid as a potential, though not established, salt-forming moiety for this compound.

Introduction

Phenylephrine is a synthetic sympathomimetic amine that acts as a selective alpha-1 adrenergic receptor agonist.[1][2] It is widely utilized in medicine for its vasoconstrictive and mydriatic properties.[2][3] This technical guide provides an in-depth overview of the mechanism of action, pharmacokinetics, therapeutic applications, and relevant experimental data for phenylephrine.

The "pidolate" component of the query refers to pidolic acid (also known as pyroglutamic acid), a natural amino acid derivative. [4][5] Pidolic acid is explored in pharmaceutical sciences for its potential to act as a chelator and enhance the bioavailability of certain compounds, such as minerals. [4][6] While forming different salt versions of a drug is a common strategy to alter its physicochemical properties, there is a notable lack of specific data on a phenylephrine-pidolate salt. Therefore, this document will detail the properties of the active phenylephrine molecule.

Mechanism of Action and Signaling Pathway



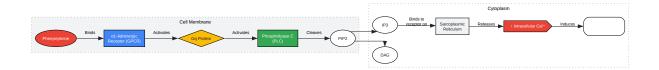




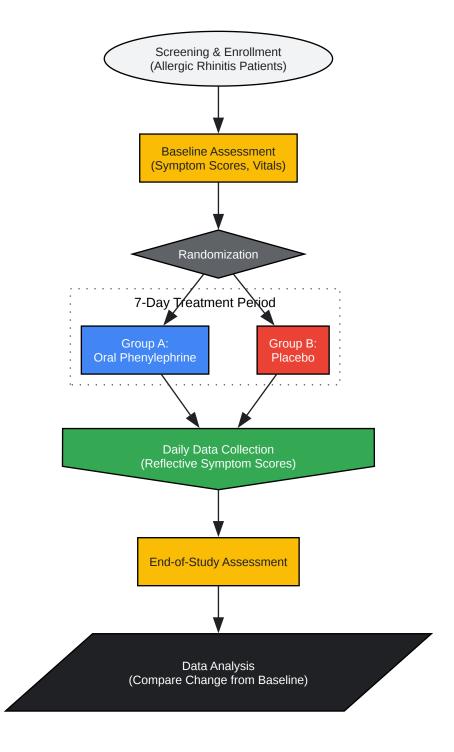
Phenylephrine exerts its pharmacological effects by selectively binding to and activating alpha-1 adrenergic receptors located on the smooth muscle of blood vessels.[1][2] This action is direct, meaning it does not rely on the release of endogenous norepinephrine.[3] Activation of these receptors initiates a downstream signaling cascade, leading to vasoconstriction.[3]

The binding of phenylephrine to the $\alpha 1$ -adrenergic receptor, a G-protein coupled receptor (GPCR), triggers the activation of the Gq protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions (Ca2+). The resulting increase in intracellular calcium leads to the contraction of vascular smooth muscle and subsequent vasoconstriction.









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